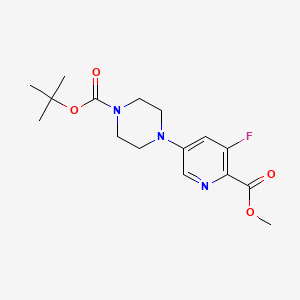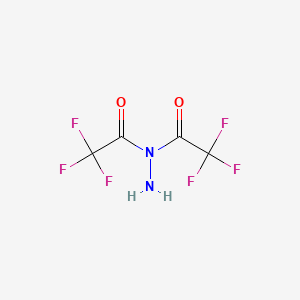
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is a chemical compound with the molecular formula C4H2F6N2O2 and a molecular weight of 224.06 g/mol . It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide typically involves the reaction of trifluoroacetic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide is utilized in various scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to inhibition of enzyme activity or alteration of molecular pathways, depending on the specific application .
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetamide: Used in the synthesis of primary amines and for improved N-alkylation under phase-transfer conditions.
2,2,2-Trifluoroacetophenone: Utilized as an organocatalyst for the oxidation of tertiary amines and azines.
Uniqueness: 2,2,2-Trifluoro-N-(trifluoroacetyl)acetohydrazide stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propiedades
Fórmula molecular |
C4H2F6N2O2 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetohydrazide |
InChI |
InChI=1S/C4H2F6N2O2/c5-3(6,7)1(13)12(11)2(14)4(8,9)10/h11H2 |
Clave InChI |
YMZFTUDOBBMKDM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)N(C(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


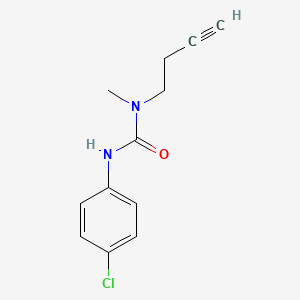

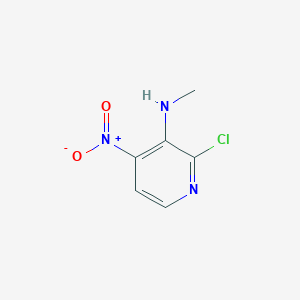
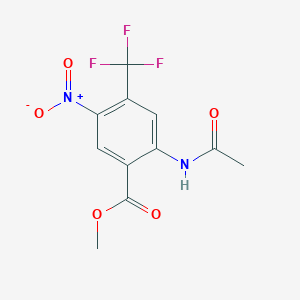

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
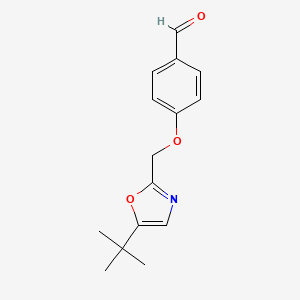

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
